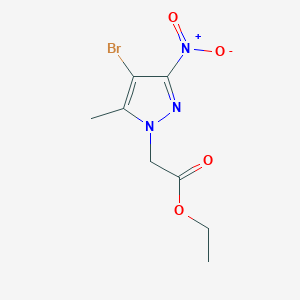

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZXCSOJKMYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination via Diazonium Intermediates

A common method involves converting an amino group to a bromo substituent using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂). In analogous systems, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes bromination in acetonitrile at 60–65°C, yielding 66–81% of the 5-bromo derivative. For the target compound, a similar approach could be employed if a 4-amino intermediate is accessible. The nitro group at position 3 would act as a meta-director, potentially favoring bromination at position 4.

Electrophilic Bromination

Direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) may also be feasible. The nitro group’s electron-withdrawing nature deactivates the ring, necessitating aggressive conditions. For example, bromination of 3-nitro-5-methyl-1H-pyrazole in acetic acid with Br₂ at 80°C could target position 4, though competing reactions at position 2 must be mitigated through solvent or catalyst selection.

The introduction of the nitro group at position 3 is critical for directing subsequent bromination.

Nitration During Pyrazole Ring Formation

Cyclocondensation of hydrazines with β-keto esters or cyanoacetates offers a route to pre-nitrated pyrazoles. For instance, the patent WO2011064798A1 describes synthesizing pyrazole derivatives via reaction of ethyl cyanoacetate with triethyl orthoformate, followed by hydrazine hydrate. Adapting this method, nitration could be integrated by using nitro-substituted precursors or post-cyclization nitration.

Post-Synthetic Nitration

Nitration of pre-formed pyrazoles using mixed acids (HNO₃/H₂SO₄) is a classical approach. For 5-methyl-1H-pyrazole, nitration at position 3 is favored due to the methyl group’s ortho/para-directing effects. A study on analogous compounds achieved nitration in 85% yield using fuming nitric acid at 0°C, though regioselectivity must be confirmed via NMR.

The introduction of the ethyl acetate group at the pyrazole’s 1-position typically involves nucleophilic alkylation.

Base-Mediated Alkylation

Reaction of the pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at elevated temperatures (140°C) has been demonstrated for similar systems, yielding 43%. For the target compound, this method would require deprotonation of the pyrazole nitrogen, followed by substitution with ethyl chloroacetate.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/dichloromethane) could enhance reaction efficiency. This approach avoids high temperatures, reducing decomposition risks for nitro-containing intermediates.

Integrated Multi-Step Synthesis

A plausible synthetic route for this compound involves the following sequence:

Step 1: Synthesis of 3-Nitro-5-Methyl-1H-Pyrazole

Cyclocondensation of hydrazine hydrate with a nitro-substituted β-keto ester, such as ethyl 3-nitroacetoacetate, in ethanol at reflux yields the nitro-pyrazole core.

Step 2: Bromination at Position 4

Subjecting 3-nitro-5-methyl-1H-pyrazole to electrophilic bromination with NBS in dimethylformamide (DMF) at 50°C introduces the bromo group at position 4.

Step 3: N-Alkylation with Ethyl Chloroacetate

Reacting 4-bromo-5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate and K₂CO₃ in DMA at 140°C for 16 hours installs the acetate ester.

Optimization and Yield Considerations

Solvent and Temperature Effects

Purification Techniques

-

Silica gel chromatography (ethyl acetate/hexanes gradients) resolves intermediates.

-

Acid-base workup (e.g., citric acid washes) removes inorganic salts.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing bromination at position 2 can be suppressed using bulky directing groups or low-temperature conditions.

-

Nitro Group Stability : Avoid prolonged exposure to reducing agents or high temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Substituted pyrazoles with various functional groups.

Reduction: Amino-substituted pyrazoles.

Hydrolysis: Pyrazole carboxylic acids.

Scientific Research Applications

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications, including:

Proteomics: As a reagent for labeling or modifying proteins to study their structure and function.

Medicinal chemistry: As a building block for the synthesis of potential pharmaceutical compounds.

Biological studies: Investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In proteomics, it may act by covalently modifying amino acid residues in proteins, thereby altering their structure and function. The nitro and bromine substituents can participate in various interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate and Analogues

*Similarity scores calculated based on structural and functional overlap ().

Key Observations:

Substituent Effects :

- The nitro group in the target compound enhances electrophilicity, making it more reactive in substitution reactions compared to analogues lacking nitro substituents .

- Bromine at the 4-position is conserved across most analogues, suggesting its role in directing regioselectivity during synthesis .

Functional Group Impact :

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves lipophilicity, favoring membrane permeability in biological systems. In contrast, carboxylic acid derivatives (e.g., 4-Bromo-1H-pyrazole-5-carboxylic acid) are more polar, suited for coordination chemistry or crystal engineering .

Synthetic Utility :

- The target compound’s nitro group may act as a leaving group or participate in reduction reactions to form amines, a pathway less accessible in analogues like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate .

- Discontinuation of the target compound () suggests practical limitations, possibly due to instability under standard storage conditions or competing synthetic routes for analogues.

Biological Activity

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Molecular Formula : CHBrNO

Molecular Weight : 292.1 g/mol

CAS Number : 351992-36-4

This compound features a pyrazole ring substituted with bromine and nitro groups, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine derivatives with 1,3-diketones.

- Bromination : Using bromine or N-bromosuccinimide (NBS).

- Nitration : Employing a mixture of concentrated nitric acid and sulfuric acid.

- Esterification : Reacting the nitro-substituted pyrazole with ethyl bromoacetate in the presence of a base.

These steps yield a compound suitable for various biological applications, particularly in proteomics and medicinal chemistry .

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit microtubule assembly, thereby acting as microtubule-destabilizing agents. In particular, this compound has been evaluated for its effects on breast cancer cells (MDA-MB-231), demonstrating the ability to induce apoptosis and enhance caspase-3 activity at certain concentrations .

| Compound | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times increase |

| 7h | 10 | 1.57 times increase |

| 10c | 10 | Significant morphological changes |

Antimicrobial Activity

This compound has also been noted for its antimicrobial properties. Pyrazole derivatives have been documented to exhibit antibacterial and antifungal activities, making them valuable in developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Protein Modification : In proteomics, it acts by covalently modifying amino acid residues in proteins.

- Cell Cycle Disruption : Its ability to destabilize microtubules can lead to cell cycle arrest and apoptosis in cancer cells.

- Reactive Intermediates : The nitro and bromine substituents may form reactive intermediates that interact with cellular macromolecules, influencing their function and stability .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:

- Study on MDA-MB-231 Cells : Compounds similar to this compound were shown to reduce cell viability significantly at concentrations as low as 2.5 μM, indicating potent anticancer properties .

- Antimicrobial Screening : Research demonstrated that various pyrazole derivatives exhibited significant inhibition against bacterial strains, suggesting potential for development into new antibiotics .

Q & A

(Basic) What synthetic routes are established for ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sequential cyclocondensation, bromination, and nitration. A common approach starts with cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) to form the pyrazole core . Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) in DMF and nitration with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group .

Optimization Strategies:

- Use stoichiometric ratios of 1:1.2 (diketone:hydrazine) to minimize side products.

- Employ aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the target compound (>95% purity) .

(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

Key Techniques:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, nitro group deshielding effects) .

- X-ray Diffraction : Resolves stereochemical ambiguities. For example, Dong et al. (2007) refined a related pyrazole ester (R factor = 0.042) using SHELXL .

- IR Spectroscopy : Confirms functional groups (ester C=O stretch at ~1740 cm⁻¹; nitro N-O at ~1520 cm⁻¹) .

Table 1. Representative Spectroscopic Data for Pyrazole Derivatives

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Ester C=O | 1730–1745 | - | 165–170 |

| Nitro (NO₂) | 1510–1530 | - | - |

| Pyrazole C-H | - | 7.8–8.2 (d, J=2 Hz) | 140–145 (C-3/C-5) |

(Advanced) How can crystallographic challenges (e.g., disorder in nitro/bromo groups) be addressed during refinement?

Methodological Answer:

- High-Resolution Data : Collect data with d-spacing < 0.8 Å to resolve positional disorder .

- Anisotropic Refinement : Use SHELXL to model displacement parameters for heavy atoms (Br, O) .

- Split Positions : Apply PART instructions in SHELXTL to model disordered nitro groups .

- Validation Tools : Hirshfeld surface analysis (via CrystalExplorer) identifies intermolecular interactions (e.g., Br⋯O contacts) to validate packing .

Table 2. Crystallographic Parameters for Analogous Pyrazole Esters

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate | P21/c | 0.042 | 14.3 | |

| Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | P 1 | 0.039 | 13.8 |

(Advanced) What computational strategies predict regioselectivity in nitration/bromination steps?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* level optimizations identify transition states. For 5-methylpyrazoles, meta-nitration is favored (ΔG‡ = 25–30 kJ/mol) due to steric hindrance at ortho positions .

- Reaction Path Search : ICReDD’s quantum chemical workflows (e.g., GRRM17) map potential energy surfaces to predict dominant pathways .

- Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DCM) show increased nitration rates (k = 0.15 s⁻¹) .

(Advanced) How should researchers resolve contradictions between spectral data and predicted geometries?

Methodological Answer:

- 2D NMR : HSQC/HMBC correlations clarify connectivity (e.g., distinguishing C-3 vs. C-5 substitution) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ m/z = 331.9854 for C₉H₁₁BrN₃O₄⁺) .

- Variable-Temperature NMR : Detects dynamic processes (e.g., tautomerism) by observing signal splitting at low temperatures .

(Advanced) What intermolecular interactions dominate crystal packing, and how do they influence properties?

Methodological Answer:

- Graph Set Analysis : R₂²(8) hydrogen-bonding motifs (C–H⋯O/N) and Br⋯Br halogen bonds stabilize packing . Li & Chen (2011) observed these interactions in chlorobenzoyl pyrazoles, increasing thermal stability (mp > 200°C) .

- Impact on Solubility : Strong hydrogen bonding reduces solubility in non-polar solvents (e.g., logP = 2.1 in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.